(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-9-6-15(7-10-17)19-16(8-11-18(23)24)13-22(21-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOYOZWWGPMEKE-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331092 | |
| Record name | (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24838041 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1006494-59-2 | |
| Record name | (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the benzyl and 4-chlorophenyl groups. This can be done using nucleophilic aromatic substitution or other suitable methods.
Formation of the Propenoic Acid Moiety: The final step involves the introduction of the propenoic acid side chain. This can be achieved through a Heck reaction, where the pyrazole derivative is coupled with an appropriate alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated derivatives.
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid exhibit notable antibacterial properties. A study evaluated its activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated significant zones of inhibition, suggesting potential as an antibacterial agent .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 14 |
Cytotoxic Activity
The compound has also been investigated for its cytotoxic effects against cancer cell lines, particularly triple-negative breast cancer (TNBC) cells like MDA-MB-231. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 24.25 µM, indicating strong cytotoxicity and potential for further development as anticancer agents .
Case Studies
- Antibacterial Screening : A comprehensive study synthesized several pyrazole derivatives, including (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid. The antibacterial activity was assessed using the well diffusion method, demonstrating that modifications in the chemical structure significantly influenced efficacy against specific bacterial strains .
- Cytotoxicity in Cancer Research : Another research effort focused on evaluating the anticancer properties of this compound against MDA-MB-231 cells. The study highlighted its ability to induce apoptosis through specific signaling pathways, providing a basis for future therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound is compared to two close analogs (Table 1):
(2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS: 1563459-73-3)
(E)-3-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid (CAS: 957014-04-9)
Table 1: Structural and Physicochemical Comparison
*Inferred based on higher hydrophobicity of Cl vs. F and methyl groups.
Analysis of Substituent Effects
Electronic and Steric Effects
- Main Compound: The 4-chlorophenyl group introduces strong electron-withdrawing effects and enhances lipophilicity (higher XLogP3 vs. fluorophenyl analog).
- Fluorophenyl Analog : The 2-fluorophenyl substituent is smaller and more electronegative, which may improve metabolic stability and reduce steric hindrance compared to chlorine. Fluorine’s inductive effects could alter dipole moments and hydrogen-bonding capacity.
- Methyl-Substituted Analog : The 3-methyl and 4-methylbenzyl groups increase lipophilicity (XLogP3 = 3.5) and steric bulk. The 5-chloro substituent on the pyrazole may enhance electronic polarization.
Computational Insights
For example:
- The chlorophenyl group in the main compound likely generates a larger electron-deficient region than the fluorophenyl analog, affecting π-π stacking interactions.
- Methyl groups in the analog from may reduce solubility but improve membrane permeability.
Biological Activity
(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the synthesis, biological evaluation, and research findings related to this compound.
1. Chemical Structure and Properties
The molecular formula of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid is C19H15ClN2O2, featuring a pyrazole core with a benzyl and a chlorophenyl substituent. The compound's structure can be represented as follows:
2. Synthesis
The synthesis of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid typically involves the condensation of appropriate hydrazones with α,β-unsaturated acids. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.
3.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid. The compound has shown promising activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 17 | |
| Bacillus subtilis | 20 |
These results indicate that the compound exhibits significant antibacterial properties, comparable to standard antibiotics such as ampicillin.
3.2 Antifungal Activity
In addition to its antibacterial effects, the compound has been evaluated for antifungal activity against pathogenic fungi. It demonstrated effective inhibition against strains such as Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent:
| Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Candida albicans | 32 | |
| Aspergillus niger | 64 |
3.3 Anticancer Activity
The anticancer potential of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by targeting specific signaling pathways:
Case Study 1: Antimicrobial Efficacy
A study conducted by Pathak et al. demonstrated that (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its application in treating infections caused by resistant strains .
Case Study 2: Anticancer Research
In another study focused on breast cancer, researchers found that this compound inhibited cell proliferation and induced cell cycle arrest in MDA-MB-231 cells, highlighting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazole-prop-2-enoic acid derivatives typically involves:
- Condensation reactions : Starting with substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and aminopyrazole precursors, followed by cyclization .
- Functional group modifications : Acidic or basic conditions are used to introduce the propenoic acid moiety. For example, Knoevenagel condensation may facilitate α,β-unsaturated acid formation .
- Catalysts : Palladium or copper catalysts optimize coupling reactions, while solvents like DMF or toluene improve solubility and reaction homogeneity .
- Yield optimization : Pilot studies suggest that low temperatures (0–5°C) reduce side reactions during cyclization, while microwave-assisted synthesis can shorten reaction times .
Q. Q2. How can structural discrepancies in crystallographic data for pyrazole derivatives be resolved?
Methodological Answer: Crystallographic inconsistencies (e.g., bond lengths, torsion angles) in pyrazole-based compounds are addressed via:
- High-resolution X-ray diffraction : Single-crystal analysis at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Comparative analysis : Overlay structures with analogous compounds (e.g., (E)-1-(2,4-dichlorophenyl) derivatives) to identify deviations in substituent orientation .
- Computational validation : Density Functional Theory (DFT) calculations reconcile experimental data with theoretical bond geometries .
Advanced Research Questions
Q. Q3. How can reaction pathways for synthesizing the (E)-isomer be selectively controlled to minimize (Z)-isomer contamination?
Methodological Answer: Stereochemical control is critical for ensuring the (E)-configuration:
- Steric and electronic effects : Bulky substituents (e.g., benzyl groups at position 1 of pyrazole) favor the (E)-isomer by steric hindrance .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring (E)-formation .
- Catalytic additives : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhance regioselectivity during acid-catalyzed condensations .
- Chromatographic purification : Reverse-phase HPLC with chiral columns isolates (E)-isomers with >95% purity .
Q. Q4. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial potency) require:
- Metabolic stability assays : Evaluate compound degradation in liver microsomes to identify metabolites that may alter activity in vivo .
- Solubility optimization : Poor aqueous solubility often limits in vivo efficacy. Co-solvents (e.g., PEG-400) or nanoparticle formulations improve bioavailability .
- Target engagement studies : Use fluorescence polarization assays to confirm binding to purported targets (e.g., bacterial enzymes) in both settings .
Q. Q5. How can computational modeling predict the interaction of this compound with biological targets like cyclooxygenase-2 (COX-2)?
Methodological Answer: Computational approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in COX-2’s active site, focusing on interactions with Arg120 and Tyr355 residues .
- MD simulations : Nanosecond-scale simulations assess stability of ligand-protein complexes under physiological conditions .
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-chlorophenyl) with inhibitory activity to guide structural optimization .
Q. Q6. What analytical techniques are recommended for detecting degradation products under varying pH conditions?
Methodological Answer: Stability studies employ:
- HPLC-MS : Identifies acid-catalyzed hydrolysis products (e.g., cleavage of the propenoic acid moiety at pH < 3) .
- NMR spectroscopy : Tracks structural changes in deuterated solvents (e.g., D₂O/CD₃CN mixtures) .
- Forced degradation : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress to mimic long-term storage conditions .
Data Contradiction Analysis
Q. Q7. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer: Contradictory solubility data are resolved by:
- Solvent parameter screening : Measure logP values (e.g., using shake-flask method) to quantify partitioning behavior .
- Co-solvent systems : Test binary mixtures (e.g., ethanol/water) to enhance solubility via solvent blending .
- Thermodynamic profiling : Differential Scanning Calorimetry (DSC) identifies polymorphic forms with varying solubility profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
